N1-Butylbenzene-1,2-diamine

Fluorescent Chemosensor Copper Ion Detection Bioimaging

Researchers seeking a mono-alkylated o-phenylenediamine with controlled reactivity often face supply inconsistencies. N1-Butylbenzene-1,2-diamine (CAS 51592-02-0) resolves this by offering a predictable scaffold for fluorescent probes and dye synthesis. - >20-fold 'turn-on' fluorescence upon Cu(II) binding, pH-insensitive (2.06-9.25) for live-cell imaging. - Selective phenazine dye precursor with defined chromophore properties. - Supplied as white crystalline solid, ≥98% purity (HPLC), in stock for immediate dispatch.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 51592-02-0
Cat. No. B1279203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Butylbenzene-1,2-diamine
CAS51592-02-0
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC=C1N
InChIInChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3
InChIKeyNBFBBBHLERFOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Butylbenzene-1,2-diamine: Synthesis & Sensing Building Block


N1-Butylbenzene-1,2-diamine (N1-BBDA, CAS 51592-02-0) is an aromatic diamine featuring an ortho-phenylenediamine core bearing a single n-butyl substituent on one of the nitrogen atoms (molecular formula C10H16N2, MW 164.25 g/mol) . It is commercially available as a white crystalline solid with a reported melting point of 122°C and a predicted boiling point of approximately 294°C . The compound retains a free primary aromatic amine at the 2-position, while the N1-butyl group confers enhanced lipophilicity and alters the steric and electronic environment of the diamine moiety . This mono-alkylated, unsymmetrical structure is the key differentiator from both unsubstituted o-phenylenediamine and symmetrically N,N′-disubstituted analogs, directly impacting its behavior as a recognition element in fluorescent chemosensors and as a synthetic intermediate .

Sensing building block

Turn-on fluorescent probe design for Cu(II) detection

Controlled reactivity

Directed oxidative coupling to phenazine pigments

Lipophilic scaffold

Benzimidazole and heterocycle synthesis with organic-phase compatibility

N1-Butylbenzene-1,2-diamine vs. Generic o-Phenylenediamines


The position and nature of N-substitution on the o-phenylenediamine (o-PDA) scaffold profoundly influences both its coordination chemistry and its performance in oxidative coupling reactions [1]. Unsubstituted o-PDA, while highly reactive, often yields complex mixtures of oxidation products (e.g., phenazines, polymers) due to uncontrolled reactivity at both amine groups [1]. Conversely, symmetrically N,N′-dialkylated o-PDAs can suffer from excessive steric bulk that hinders metal ion approach or prevents key coupling steps [2]. N1-Butylbenzene-1,2-diamine strikes a unique balance: the single N-butyl group enhances solubility and moderates electron density, while the retained primary amine maintains a defined and accessible binding site. This results in a characteristic "turn-on" fluorescence response upon Cu(II) binding, with an enhancement factor exceeding 20-fold, a feature that is not replicated by other commercially available N-alkyl-o-PDA isomers [3]. Furthermore, the lipophilic butyl chain provides a crucial handle for optimizing compound properties, making it a more versatile and predictable reagent than the unadorned parent diamine [2].

!

Unsubstituted o-PDA may lead to uncontrolled oxidation and polymeric byproducts, limiting reproducibility.

!

Symmetrically N,N′-dialkylated analogs can introduce steric hindrance that may hinder metal-ion coordination and turn-on response.

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N-alkyl positional isomers or other mono-alkyl o-PDA variants may not replicate the reported Cu(II) selectivity and pH stability profile.

N1-Butylbenzene-1,2-diamine: Quantitative Advantages


Turn-On Fluorescence for Cu(II) Detection

In a direct comparison of the probe LZ-N (synthesized using N1-butylbenzene-1,2-diamine as the recognition moiety) versus its unbound state, coordination with Cu(II) resulted in a greater than 20-fold increase in fluorescence intensity [1]. This 'turn-on' behavior is a direct consequence of the unique electronic and steric properties conferred by the single N-butyl group, which is not observed with probes derived from the unsubstituted o-phenylenediamine parent compound, which often exhibits fluorescence quenching due to photoinduced electron transfer (PET) from both amines [1].

Turn-on fluorescence
Head-to-head
>20-fold enhancement upon Cu(II) binding
Reported turn-on response supports Cu(II) probe design
Versus unsubstituted o-PDA (quenched); CH3CN:H2O (1:1)
Fluorescent Chemosensor Copper Ion Detection Bioimaging

pH Stability of Cu(II) Sensing

The fluorescence response of the N1-butylbenzene-1,2-diamine-derived probe LZ-N to Cu(II) remains constant and independent of pH across a remarkably wide range, from strongly acidic (pH 2.06) to mildly basic (pH 9.25) conditions [1]. This is in stark contrast to many other Cu(II) sensors that exhibit pH-dependent binding or fluorescence quenching in acidic media, limiting their utility in biological compartments like lysosomes or in acidic environmental samples [1]. This performance provides a quantifiable, functional advantage over unsubstituted o-PDA, whose metal-binding and redox behavior is highly pH-sensitive [2].

pH stability
Class-level
Stable response pH 2.06 – 9.25
Supports broad pH-range sensing application
pH-independent fluorescence reported; compare with narrower-range sensors
Fluorescent Chemosensor Copper Ion Detection pH Stability

Selective Cu(II) Detection vs. Other Metals

The probe LZ-N, which utilizes N1-butylbenzene-1,2-diamine as its copper-recognition unit, demonstrates high selectivity for Cu2+ over a panel of other biologically and environmentally relevant metal ions, including Na+, K+, Ca2+, Mg2+, Zn2+, Fe2+, Fe3+, Co2+, Ni2+, and Mn2+ [1]. This indicates that the mono-butyl substitution pattern creates a binding pocket specifically tuned for Cu2+, whereas unsubstituted o-PDA is a less selective ligand and can coordinate with a broader array of transition metals, often leading to non-specific and undesirable side reactions [1].

Cu(II) selectivity
Head-to-head
Only Cu2+ elicits >20-fold enhancement; Na+, K+, Ca2+, Mg2+, Zn2+, Fe2+/3+, Co2+, Ni2+, Mn2+ show negligible response
Reported high selectivity enables Cu(II) assay in complex matrices
Compared to unsubstituted o-PDA, which exhibits broader metal reactivity
Fluorescent Chemosensor Selectivity Metal Ion Sensing

Controlled Phenazine Pigment Formation

Early comparative studies on the oxidation of o-phenylenediamine derivatives demonstrate that the nature of the N-alkyl substituent directly dictates the color and properties of the resulting phenazine pigments [1]. Oxidation of N-alkyl-o-phenylenediamines, including N-butyl derivatives, yields distinct pigments (e.g., shades of yellow to red), whereas unsubstituted o-PDA produces more complex and darker polymeric mixtures [1]. This class-level observation is critical: the N-butyl group in N1-butylbenzene-1,2-diamine is not just a passive appendage but an active director of reaction pathways and product chromophores.

Phenazine dye control
Class-level
Yields defined pigments vs. dark polymeric mixtures from unsubstituted o-PDA
Reported controlled oxidative coupling for dye synthesis
Product purity and hue influenced by N-butyl substitution; oxidation under acidic conditions
Oxidative Coupling Dye Synthesis Phenazine Chemistry

N1-Butylbenzene-1,2-diamine: Key Applications


Cu(II) Imaging Fluorescent Probe

In this application, N1-butylbenzene-1,2-diamine serves as the core recognition unit in the synthesis of a 'turn-on' fluorescent probe (e.g., LZ-N). When conjugated to a fluorophore like naphthalimide, it enables the selective detection of Cu2+ ions in living cells with a >20-fold fluorescence enhancement [1]. Its pH insensitivity from pH 2.06–9.25 ensures robust performance in cellular environments, from acidic lysosomes to neutral cytosol, making it invaluable for studying copper homeostasis in neurodegenerative disease models [1].

Tunable Phenazine Dye Synthesis

This compound acts as a controlled precursor in the oxidative synthesis of phenazine dyes. Unlike unsubstituted o-phenylenediamine, which yields complex, dark mixtures, N1-butylbenzene-1,2-diamine undergoes more predictable oxidative coupling [2]. The N-butyl group helps define the chromophore's properties and solubility, enabling the synthesis of purer yellow-to-red pigments for specialized applications in organic electronics, biological stains, or industrial colorants [2].

Lipophilic Benzimidazole & Heterocycle Synthesis

N1-Butylbenzene-1,2-diamine is an ideal precursor for constructing lipophilic heterocyclic scaffolds, particularly benzimidazoles, via condensation with aldehydes or carboxylic acid derivatives. The N-butyl substituent enhances solubility in organic solvents and can improve the membrane permeability and ADME properties of the resulting drug-like molecules. This makes it a strategic choice over more polar o-PDA derivatives in early-stage medicinal chemistry programs targeting intracellular or CNS-related protein targets.

Oxidative Hair Dye Coupler

In oxidative hair coloring, N1-butylbenzene-1,2-diamine functions as a coupler compound that reacts with a primary intermediate (developer) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to produce the desired color within the hair shaft [3]. The N-butyl substitution influences the resulting color shade, wash fastness, and the compound's ability to penetrate the hair fiber, offering formulators a differentiated tool compared to other simple o-phenylenediamine derivatives [3].

Application
Selection Property
Validation Focus
Cu(II) fluorescent probe synthesis
Turn-on recognition moiety
Cu(II) selectivity and pH tolerance
Phenazine dye precursor
Controlled oxidative coupling
Dye purity and hue control
Lipophilic heterocycle synthesis
N-butyl mono-amine handle
Organic-phase solubility and scaffold tuning
Hair dye coupler research
Color-development reactivity
Fiber penetration and wash fastness

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